Ethyl 2-(1H-indol-2-yl)acetate
Overview
Description
Ethyl 2-(1H-indol-2-yl)acetate is a chemical compound with the molecular formula C12H13NO2 and a molecular weight of 203.24 . It is used for research purposes .
Synthesis Analysis
The synthesis of Ethyl 2-(1H-indol-2-yl)acetate can be achieved through palladium-catalyzed reactions . The Catellani reaction, a palladium-catalyzed norbornene-mediated cascade reaction, has been modified to achieve the direct functionalization of indoles .Molecular Structure Analysis
The molecular structure of Ethyl 2-(1H-indol-2-yl)acetate consists of 12 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The InChI code for this compound is 1S/C12H13NO2/c1-2-15-12(14)8-10-7-9-5-3-4-6-11(9)13-10/h3-7,13H,2,8H2,1H3 .Physical And Chemical Properties Analysis
Ethyl 2-(1H-indol-2-yl)acetate is a solid or semi-solid or lump or liquid substance. It has a density of 1.2±0.1 g/cm3, a boiling point of 353.4±17.0 °C at 760 mmHg, and a flash point of 167.5±20.9 °C .Scientific Research Applications
Antimicrobial Activity
Ethyl 2-(1H-indol-2-yl)acetate and its derivatives have been investigated for their antimicrobial properties. Research indicates that these compounds exhibit notable antimicrobial activity, making them potentially useful in the development of new antimicrobial agents. Studies have synthesized various derivatives and tested them against different microbial strains, showing promising results in inhibiting microbial growth (Prasad, 2017).
Synthesis Methods
Various methods have been developed for the efficient synthesis of ethyl 2-(1H-indol-2-yl)acetate derivatives. One approach involves palladium-catalyzed regioselective cascade C-H activation reactions, which offer a practical method using readily accessible starting materials (Yi Zhang et al., 2013). Another study focuses on the synthesis of ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate or acetate as a series of novel compounds (M. Nassiri & Forough Jalili Milani, 2020).
Enzymatic and Anti-Inflammatory Potential
Research has also explored the enzymatic and anti-inflammatory potentials of ethyl 2-(1H-indol-2-yl)acetate derivatives. Some studies have demonstrated that these compounds exhibit moderate to strong anti-enzymatic activity against various enzymes, making them potential candidates for therapeutic agents in treating inflammatory ailments (K. Rubab et al., 2017).
Chemical Characterization and Analysis
The chemical characterization and analysis of ethyl 2-(1H-indol-2-yl)acetate derivatives have been a focus of several studies. These include investigations into the structure, synthesis mechanisms, and reaction pathways of these compounds, providing valuable insights into their chemical properties and potential applications (Sunyoung Choi & Sung‐Gon Kim, 2017).
Safety And Hazards
properties
IUPAC Name |
ethyl 2-(1H-indol-2-yl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-2-15-12(14)8-10-7-9-5-3-4-6-11(9)13-10/h3-7,13H,2,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FODUBFGFNKKYPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC2=CC=CC=C2N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90455404 | |
Record name | Ethyl 2-(1H-indol-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90455404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(1H-indol-2-yl)acetate | |
CAS RN |
33588-64-6 | |
Record name | Ethyl 2-(1H-indol-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90455404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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